Alangimarckine
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Overview
Description
Alangimarckine is a natural product that is found in the leaves of Alangium longiflorum, a plant that is native to Southeast Asia. This alkaloid compound has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Alangimarckine, an alkaloid from Alangium, has been synthesized and studied for its structure and absolute configuration. Fujii et al. (1985) achieved the first total synthesis of alangimarckine, confirming its structure and stereochemistry through a series of intermediates (Fujii, Kogen, Yoshifuji, & Ohba, 1985).
Biosynthesis Pathways
- The biosynthesis of alangimarckine in Alangium lamarckii has been explored by Jain, Sinha, and Bhakuni (2002), highlighting specific utilization of compounds like N-deacetylisoipecoside in its formation (Jain, Sinha, & Bhakuni, 2002).
Biogenetic Conversion Studies
- Itoh, Tanahashi, and Nagakura (1996) investigated the biogenetic conversion of alangiside into alangimarckine, shedding light on the plant's metabolic pathways and the absolute configuration of these compounds (Itoh, Tanahashi, & Nagakura, 1996).
Antimicrobial Activity
- Studies have also explored the antimicrobial properties of Alangium salviifolium, which contains alkaloids including alangimarckine. Pandian, Banu, and Ganesan (2006) focused on evaluating the efficacy of natural plant products like Alangium salviifolium as anti-infective agents (Pandian, Banu, & Ganesan, 2006).
Traditional Medicine and Pharmacological Activities
- The genus Alangium, including alangimarckine, has been reviewed for its traditional uses and pharmacological activities. Hu et al. (2020) provided a comprehensive overview of Alangium's ethnomedicinal effectiveness, including a focus on diverse biological effects (Hu et al., 2020).
properties
CAS RN |
13849-53-1 |
---|---|
Product Name |
Alangimarckine |
Molecular Formula |
C29H37N3O3 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |
InChI |
InChI=1S/C29H37N3O3/c1-4-17-16-32-12-10-21-22(15-26(34-2)29(35-3)28(21)33)25(32)14-18(17)13-24-27-20(9-11-30-24)19-7-5-6-8-23(19)31-27/h5-8,15,17-18,24-25,30-31,33H,4,9-14,16H2,1-3H3/t17-,18-,24+,25-/m0/s1 |
InChI Key |
BZIKDLPHKDIUHH-PCYHDRSOSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
Canonical SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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